

Preclinical Profile of Gadobutrol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Gadobutrol*

Cat. No.: *B1674391*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high stability and relaxivity, have made it a subject of extensive preclinical investigation across various therapeutic areas. This technical guide provides a comprehensive overview of key preclinical studies involving **Gadobutrol**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of core concepts to support researchers and drug development professionals.

Core Physicochemical and Pharmacokinetic Properties

Gadobutrol's structure, featuring a gadolinium ion chelated by a macrocyclic ligand, contributes to its high kinetic and thermodynamic stability, minimizing the release of free, toxic gadolinium ions.^[1] It is formulated at a higher concentration (1.0 M) compared to many other GBCAs, which allows for a more compact bolus injection.^[2]

The primary mechanism of action for **Gadobutrol**, like other gadolinium-based contrast agents, is the shortening of the T1 relaxation time of water protons in its vicinity. This paramagnetic

effect enhances the signal intensity on T1-weighted MR images, improving the visualization of tissues and pathologies.[\[3\]](#)

Pharmacokinetic Parameters

Preclinical studies in various animal models have characterized the pharmacokinetic profile of **Gadobutrol**.

Parameter	Animal Model	Value	Citation
Terminal Half-Life	Dog	~45 min	[2]
Clearance	Dog	~3.75 ml/min per kg	[2]
Volume of Distribution	Dog	0.23 l/kg	[2]
Biodistribution (7 days post-i.v.)	Rat	0.16% of dose remaining in the body	[2]

Key Preclinical Applications and Findings

Gadobutrol has been evaluated in a wide range of preclinical models, demonstrating its utility in oncology, neuroscience, and beyond.

Dynamic Contrast-Enhanced MRI (DCE-MRI) in Oncology

DCE-MRI is a powerful technique for assessing tumor microvasculature and its response to therapy. Preclinical studies have utilized **Gadobutrol** to quantify changes in tumor perfusion, vascularity, and permeability.

Table 1: Quantitative DCE-MRI Data in a Rat Prostate Cancer Model[\[4\]](#)

Parameter	Group	Day 0 (mean \pm SD)	Day 7 (mean \pm SD)
Tumor Perfusion (ml/100ml/min)	Sorafenib-treated	47.9 \pm 36.8	24.4 \pm 18.6
Control	-	-	-
Tumor Vascularity (%)	Sorafenib-treated	15.6 \pm 11.4	5.4 \pm 2.1
Control	-	12.9 \pm 3.3	10.3 \pm 7.3

These findings demonstrate the utility of **Gadobutrol**-enhanced DCE-MRI in monitoring the anti-angiogenic effects of cancer therapies.

Neuroimaging and Gadolinium Deposition

The safety of GBCAs with respect to gadolinium deposition in the brain is a significant area of research. Preclinical studies have investigated the retention of **Gadobutrol** in neural tissues, particularly under inflammatory conditions.

Table 2: Gadolinium Concentration in Mouse Cerebellar Nuclei (Day 40 post-injection)

Condition	Gadolinium Concentration (μ M) (mean \pm SD)
Experimental Autoimmune Encephalomyelitis (EAE)	0.38 \pm 0.08
Healthy Control	0.17 \pm 0.03

These results indicate a low level of **Gadobutrol** retention in the brain, even in the presence of neuroinflammation, with efficient clearance over time.

Preclinical Safety and Toxicology

Extensive preclinical studies have established a favorable safety profile for **Gadobutrol**.

Table 3: Key Toxicological Data for **Gadobutrol**

Parameter	Animal Model	Value	Citation
Intravenous LD50	Mouse	23 mmol/kg	[2]
No Observed Adverse Effect Level (NOAEL) (4-week repeated dosing)	Rat	12 times the human diagnostic dose	
Dog		10 times the human diagnostic dose	
Teratogenicity	Rat, Rabbit, Monkey	Not teratogenic at doses 25-100 times the human diagnostic dose	

Experimental Protocols

Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Rodent Tumor Model

This protocol provides a representative example for conducting DCE-MRI studies in rats with subcutaneous tumors.

1. Animal Preparation:

- Anesthetize the animal (e.g., with isoflurane).
- Place a catheter in the tail vein for contrast agent administration.
- Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

2. MRI Acquisition:

- Scanner: 3T MRI system.
- T1 Mapping (Pre-contrast): Acquire T1 maps using a variable flip angle method or an inversion recovery sequence to determine the baseline T1 values of the tissue.

- DCE-MRI Sequence: Utilize a T1-weighted fast spoiled gradient-echo sequence with the following representative parameters:
 - Repetition Time (TR): ~4-6 ms
 - Echo Time (TE): ~1.5-2.5 ms
 - Flip Angle: 10-15°
 - Temporal Resolution: ~5-10 seconds per dynamic scan
 - Total Acquisition Time: 5-10 minutes
- Contrast Administration: Inject a bolus of **Gadobutrol** (0.1 mmol/kg) intravenously through the tail vein catheter, followed by a saline flush. The injection should be initiated after acquiring a few baseline dynamic scans.

3. Data Analysis:

- Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 values and the known relaxivity of **Gadobutrol**.
- Fit the concentration-time data to a pharmacokinetic model, such as the two-compartment model, to derive quantitative parameters like Ktrans (volume transfer constant), Vp (plasma volume), and Ve (extravascular extracellular space volume).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) for Neuroinflammation Studies

This protocol describes a common method for inducing EAE in mice, a model for multiple sclerosis, to study the effects of neuroinflammation on **Gadobutrol** deposition.

1. Immunization:

- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

- On day 0, inject the MOG/CFA emulsion subcutaneously at two sites on the flank of the mouse.
- On days 0 and 2, administer Pertussis toxin intraperitoneally.

2. Clinical Scoring:

- Monitor the mice daily for clinical signs of EAE, typically starting around day 9-12 post-immunization.
- Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

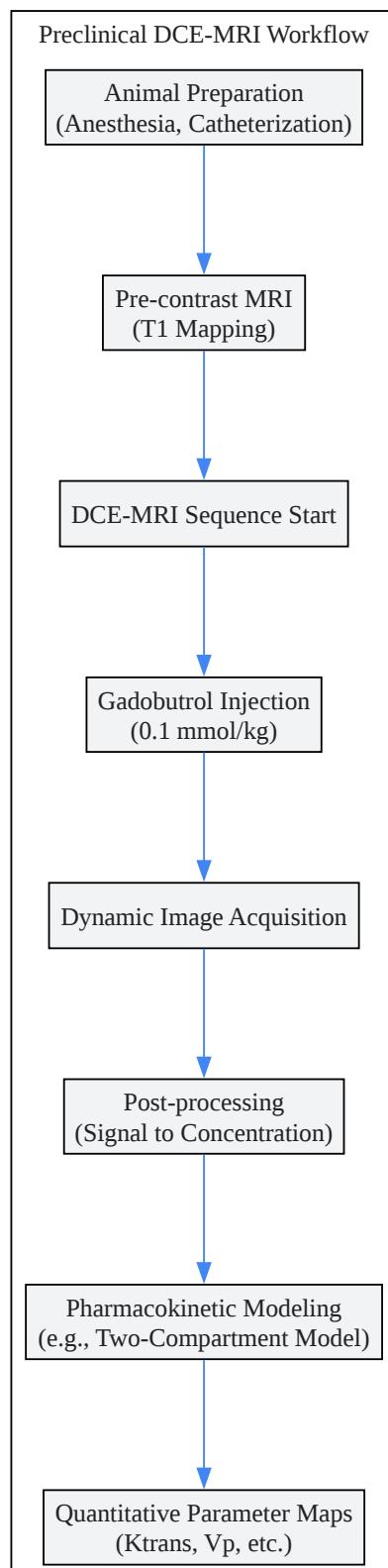
3. **Gadobutrol** Administration and Imaging:

- At the peak of the disease, administer **Gadobutrol** intravenously.
- Perform MRI at specified time points post-injection to assess contrast enhancement and potential retention.

4. Tissue Analysis for Gadolinium Quantification:

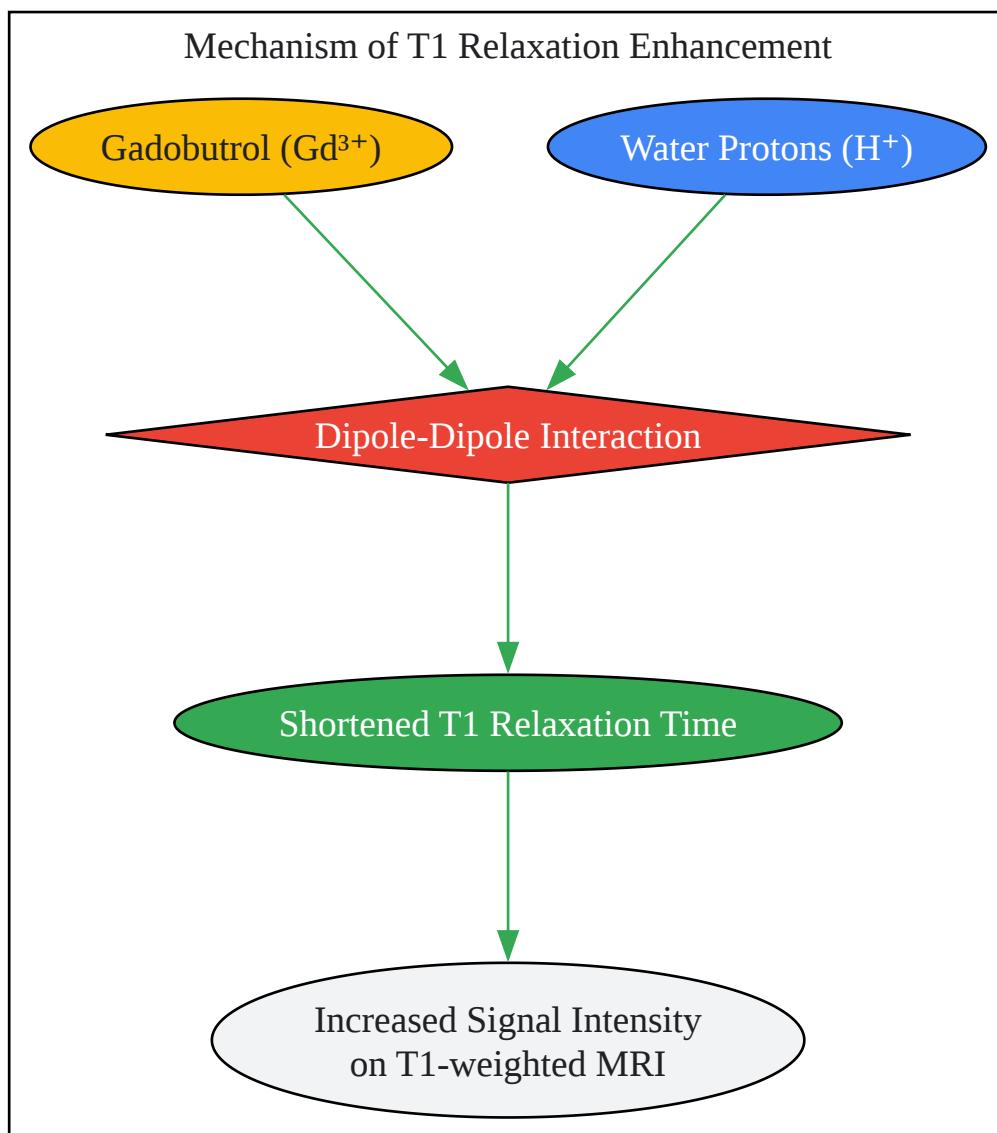
- At the end of the study, perfuse the animals and collect brain tissue.
- Prepare tissue sections for analysis by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) to quantify the spatial distribution and concentration of gadolinium.

Visualizations



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Preclinical DCE-MRI Experimental Workflow



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Gadobutrol's T1 Relaxation Enhancement

Two-Compartment Kinetic Model

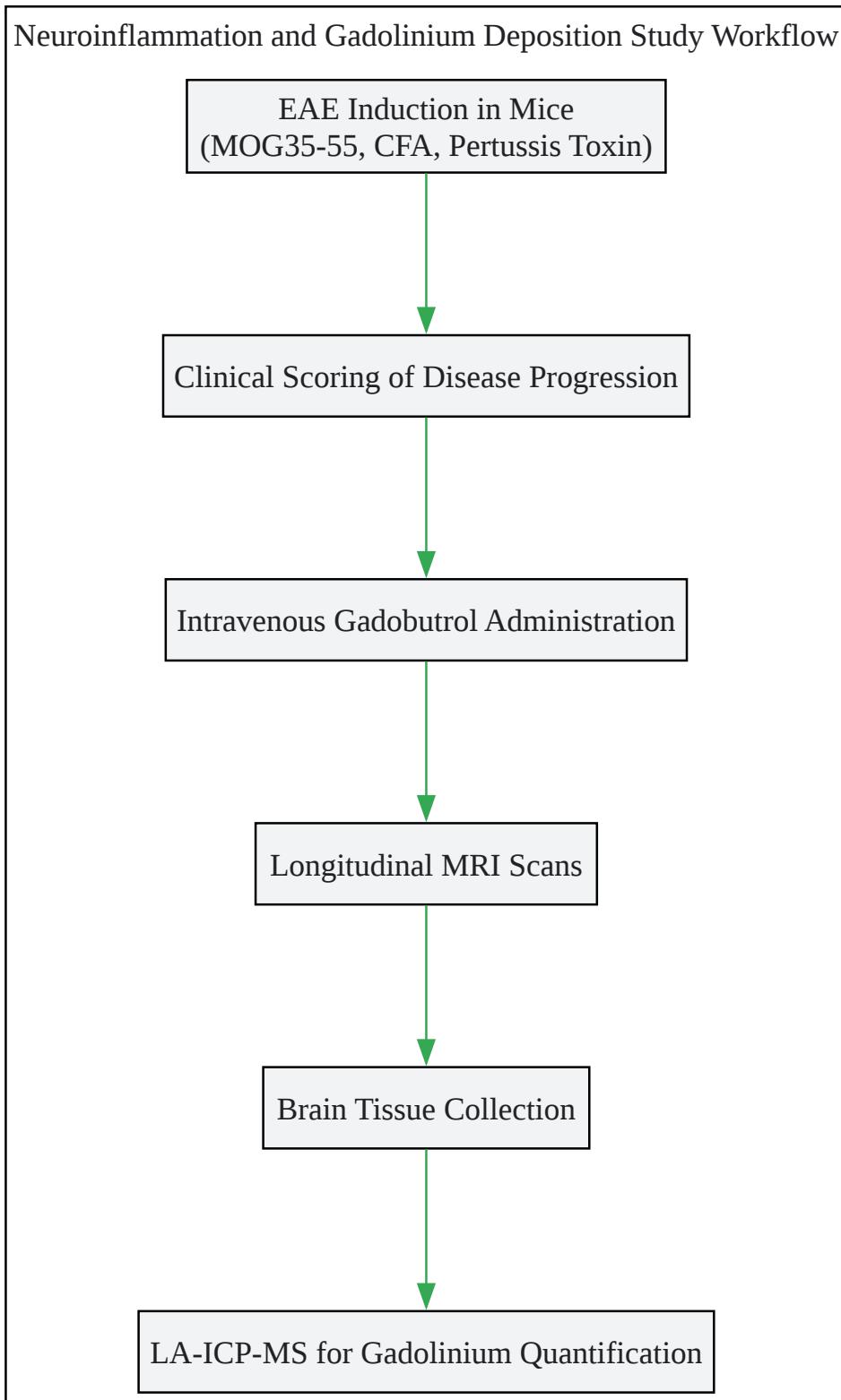
Plasma Volume (Vp)
 $C_p(t)$

K_{trans} k_{ep}

Extravascular Extracellular Space (Ve)
 $C_e(t)$

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Two-Compartment Model for DCE-MRI Analysis



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